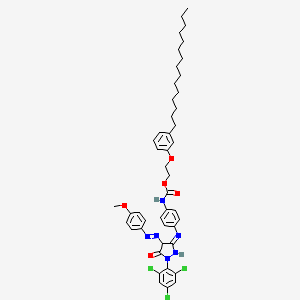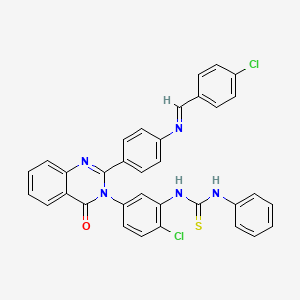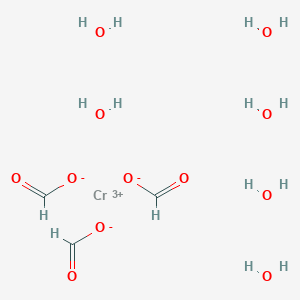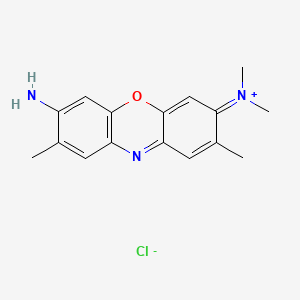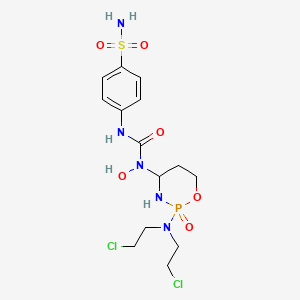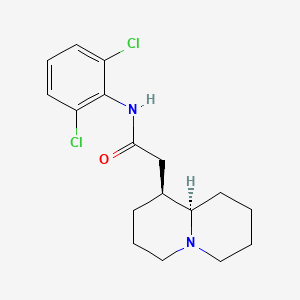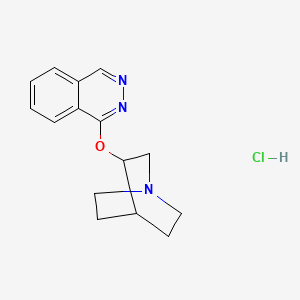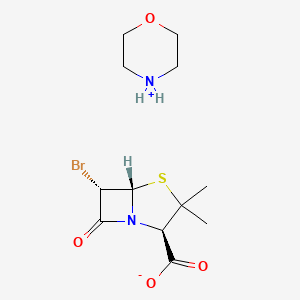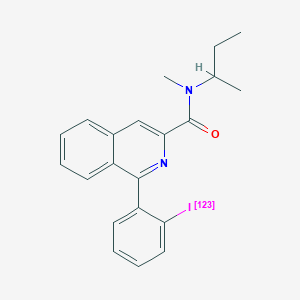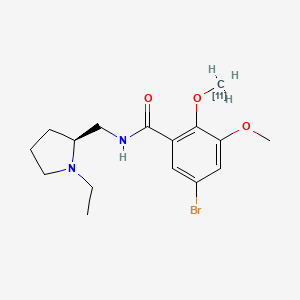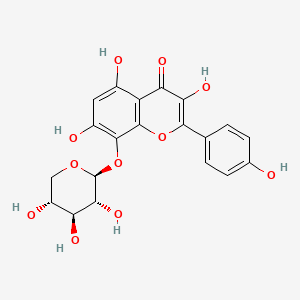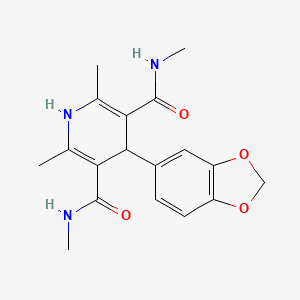
3,5-Pyridinedicarboxamide, 1,4-dihydro-4-(1,3-benzodioxol-5-yl)-N,N',2,6-tetramethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Pyridinedicarboxamide, 1,4-dihydro-4-(1,3-benzodioxol-5-yl)-N,N’,2,6-tetramethyl- is a complex organic compound that features a pyridine ring substituted with carboxamide groups and a benzodioxole moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Pyridinedicarboxamide, 1,4-dihydro-4-(1,3-benzodioxol-5-yl)-N,N’,2,6-tetramethyl- typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyridine Ring: Starting from a suitable precursor, the pyridine ring can be constructed through cyclization reactions.
Introduction of Carboxamide Groups: The carboxamide groups can be introduced via amide bond formation reactions, often using reagents like carbodiimides or coupling agents.
Attachment of the Benzodioxole Moiety: The benzodioxole group can be attached through electrophilic aromatic substitution or other suitable reactions.
Methylation: The methyl groups can be introduced using methylating agents such as methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
反応の種類
酸化: この化合物は、特にベンゾジオキソール部分で酸化反応を起こす可能性があります。
還元: 還元反応は、カルボン酸アミド基またはピリジン環を標的とする可能性があります。
置換: 特に芳香環で、求電子置換反応や求核置換反応が起こる可能性があります。
一般的な試薬と条件
酸化剤: 過マンガン酸カリウム、三酸化クロム。
還元剤: 水素化リチウムアルミニウム、水素化ホウ素ナトリウム。
置換試薬: ハロゲン、アミンやチオールなどの求核剤。
主要な生成物
これらの反応の主要な生成物は、使用する特定の条件と試薬によって異なります。 たとえば、酸化によってカルボン酸が生成される可能性があり、還元によってアミンまたはアルコールが生成される可能性があります。
4. 科学研究への応用
化学: 有機合成におけるビルディングブロックとして、および配位化学におけるリガンドとして使用されます。
生物学: 抗菌活性や抗がん活性など、潜在的な生物活性について調査されています。
医学: 独自の構造特徴により、潜在的な薬物候補として注目されています。
工業: ポリマーや触媒などの高度な材料の開発に利用されています。
科学的研究の応用
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
作用機序
この化合物の作用機序は、その特定の用途によって異なります。 医薬品化学では、酵素や受容体などの分子標的に作用し、その活性を調節する可能性があります。 ベンゾジオキソール部分は、生体高分子への結合に役割を果たす可能性があり、ピリジン環は化合物の電子特性に影響を与える可能性があります。
類似化合物との比較
類似化合物
3,5-ピリジンジカルボン酸ジアミド: ベンゾジオキソール部分は欠けています。
1,4-ジヒドロ-4-(1,3-ベンゾジオキソール-5-イル)-N,N',2,6-テトラメチル-: ピリジン環が欠けています。
その他のベンゾジオキソール誘導体: 構造は似ていますが、置換基が異なります。
独自性
3,5-ピリジンジカルボン酸ジアミド, 1,4-ジヒドロ-4-(1,3-ベンゾジオキソール-5-イル)-N,N',2,6-テトラメチル-におけるピリジン環、カルボン酸アミド基、ベンゾジオキソール部分のユニークな組み合わせにより、研究や工業的用途に役立つ、明確な化学的および生物学的特性が生まれます。
特性
CAS番号 |
161771-89-7 |
|---|---|
分子式 |
C18H21N3O4 |
分子量 |
343.4 g/mol |
IUPAC名 |
4-(1,3-benzodioxol-5-yl)-3-N,5-N,2,6-tetramethyl-1,4-dihydropyridine-3,5-dicarboxamide |
InChI |
InChI=1S/C18H21N3O4/c1-9-14(17(22)19-3)16(15(10(2)21-9)18(23)20-4)11-5-6-12-13(7-11)25-8-24-12/h5-7,16,21H,8H2,1-4H3,(H,19,22)(H,20,23) |
InChIキー |
QFJLJHSNWSHZLC-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(C(=C(N1)C)C(=O)NC)C2=CC3=C(C=C2)OCO3)C(=O)NC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


